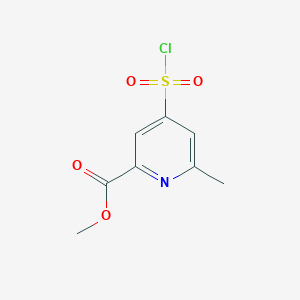![molecular formula C9H5F3N2O2 B14847432 [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound with the molecular formula C9H5F3N2O2 It is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Acetic Acid Functionalization: The acetic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry
In industry, the compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- [3-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- [4-Cyano-6-(methyl)pyridin-2-YL]acetic acid
- [4-Cyano-6-(thiophen-2-yl)pyridin-2-YL]acetic acid
Uniqueness
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyano group provides a site for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H5F3N2O2 |
|---|---|
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
2-[4-cyano-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-5(4-13)1-6(14-7)3-8(15)16/h1-2H,3H2,(H,15,16) |
Clave InChI |
FYUKXUUVWHLLGI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
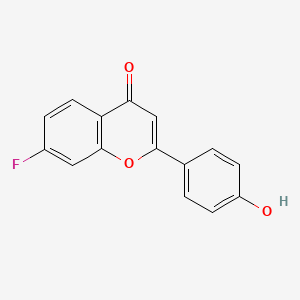
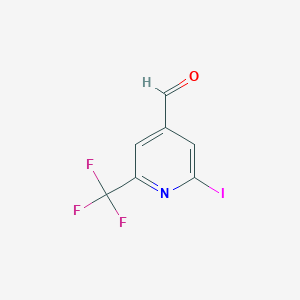

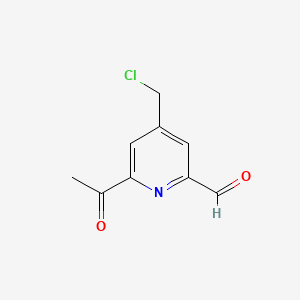
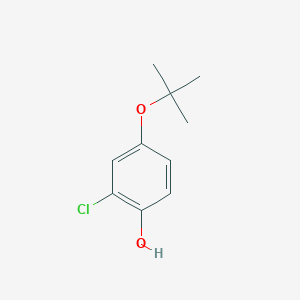



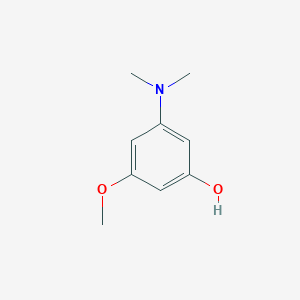

![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
